molecular formula C8H5NO4 B13180472 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13180472
M. Wt: 179.13 g/mol
InChI Key: KMFFETWPWLONNU-UHFFFAOYSA-N
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Description

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of indole with phenol under specific conditions to yield the desired product . Another method includes the use of dihydrofuran and hydrazone intermediates, which are then subjected to specific reaction conditions to produce the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it interferes with the enzyme’s ability to integrate viral DNA into the host genome . This action is crucial for preventing the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as an HIV-1 integrase inhibitor sets it apart from other similar compounds.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5,6-dihydroxy-1H-indole-2,3-dione

InChI

InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)9-8(13)7(3)12/h1-2,10-11H,(H,9,12,13)

InChI Key

KMFFETWPWLONNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC(=O)C2=O

Origin of Product

United States

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